molecular formula C11H13BrN2O3 B1373248 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol CAS No. 1072944-61-6

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol

Cat. No.: B1373248
CAS No.: 1072944-61-6
M. Wt: 301.14 g/mol
InChI Key: YOMKNXAARQAXFZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13BrN2O3 and a molecular weight of 301.14 g/mol . This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidin-4-ol moiety. It is primarily used in research and development settings .

Preparation Methods

The synthesis of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-nitroaniline to yield 2-bromo-4-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with piperidin-4-ol under controlled conditions to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

1-(2-bromo-4-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMKNXAARQAXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674791
Record name 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-61-6
Record name 1-(2-Bromo-4-nitrophenyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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